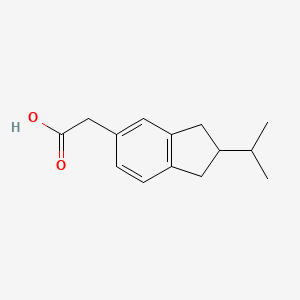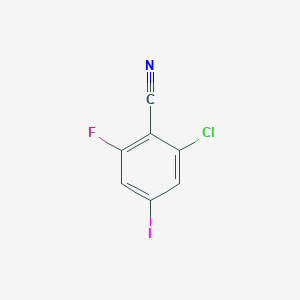![molecular formula C11H16ClN3 B8492599 [1-(3-chloropyridin-2-yl)piperidin-4-yl]methanamine](/img/structure/B8492599.png)
[1-(3-chloropyridin-2-yl)piperidin-4-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(3-chloropyridin-2-yl)piperidin-4-yl]methanamine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .
Preparation Methods
The synthesis of [1-(3-chloropyridin-2-yl)piperidin-4-yl]methanamine involves several steps. One common synthetic route includes the coupling of a chloropyridine derivative with a piperidine derivative under specific reaction conditions. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out at elevated temperatures to facilitate the coupling process.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
[1-(3-chloropyridin-2-yl)piperidin-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
[1-(3-chloropyridin-2-yl)piperidin-4-yl]methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of [1-(3-chloropyridin-2-yl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
[1-(3-chloropyridin-2-yl)piperidin-4-yl]methanamine can be compared with other similar compounds, such as:
N-methyl-1-[1-(pyrid-3-ylmethyl)piperid-4-yl]methanamine: This compound has a similar structure but with a methyl group instead of a chlorine atom on the pyridine ring.
1-[4-(4-chlorophenyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine: Another related compound with a different substitution pattern on the piperidine ring, leading to distinct properties and applications.
Properties
Molecular Formula |
C11H16ClN3 |
|---|---|
Molecular Weight |
225.72 g/mol |
IUPAC Name |
[1-(3-chloropyridin-2-yl)piperidin-4-yl]methanamine |
InChI |
InChI=1S/C11H16ClN3/c12-10-2-1-5-14-11(10)15-6-3-9(8-13)4-7-15/h1-2,5,9H,3-4,6-8,13H2 |
InChI Key |
SQVYMEPYBSQWKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN)C2=C(C=CC=N2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B8492520.png)
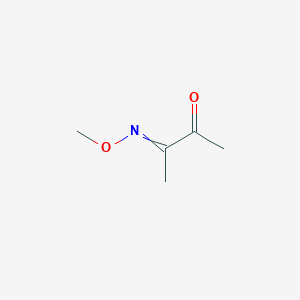
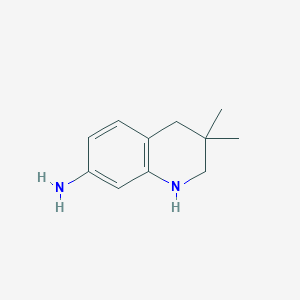
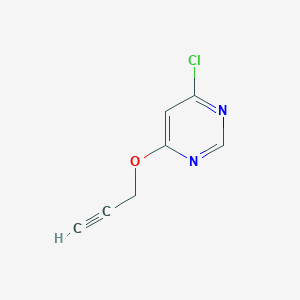
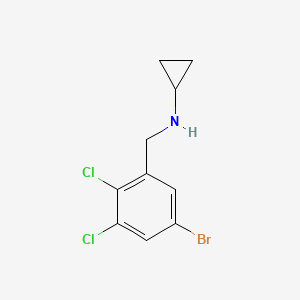
![4-Amino-3-bromo-2,6-dimethylthieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8492553.png)

![4-[(Indolizin-3-yl)methyl]benzonitrile](/img/structure/B8492563.png)
![4-chloro-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid](/img/structure/B8492567.png)



